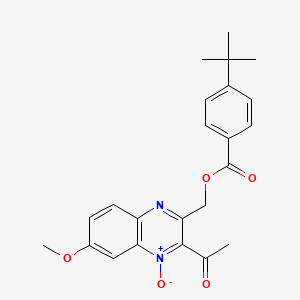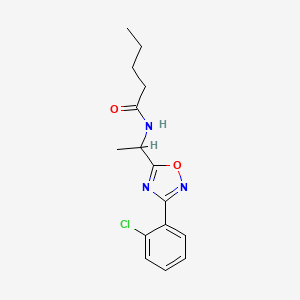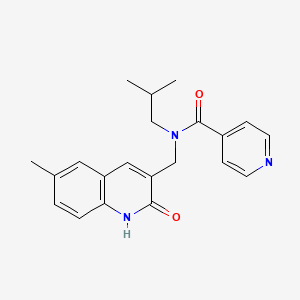
2-(N-cyclohexylmethylsulfonamido)-N-(4-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-cyclohexylmethylsulfonamido)-N-(4-methylbenzyl)acetamide, also known as CMS121, is a novel compound that has been synthesized for potential use in scientific research. This compound has shown promising results in various studies, and its unique chemical structure makes it a valuable addition to the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-(N-cyclohexylmethylsulfonamido)-N-(4-methylbenzyl)acetamide is not fully understood, but it is believed to act on the GABAergic system. It is thought to enhance the inhibitory effects of GABA, which leads to a decrease in neuronal excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and anticonvulsants.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In a study conducted on rats, this compound was found to increase the levels of GABA in the brain, which is consistent with its mechanism of action. Additionally, this compound has been found to have a positive effect on mitochondrial function, which is important for cellular energy production.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(N-cyclohexylmethylsulfonamido)-N-(4-methylbenzyl)acetamide in lab experiments is its unique chemical structure, which makes it a valuable addition to the field of medicinal chemistry. Additionally, this compound has been shown to have a high degree of selectivity for its target receptors, which makes it a useful tool for studying the GABAergic system. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 2-(N-cyclohexylmethylsulfonamido)-N-(4-methylbenzyl)acetamide. One area of interest is the development of more potent analogs of this compound that have improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the GABAergic system. Furthermore, studies are needed to determine the potential therapeutic applications of this compound in the treatment of various conditions such as neuropathic pain, epilepsy, and anxiety. Overall, the unique chemical structure of this compound and its promising results in various studies make it a valuable compound for future research.
Méthodes De Synthèse
The synthesis of 2-(N-cyclohexylmethylsulfonamido)-N-(4-methylbenzyl)acetamide involves the reaction of cyclohexylmethylamine with 4-methylbenzyl chloroacetate to form an intermediate, which is then reacted with sodium sulfonamide to yield the final product. This method has been optimized to produce high yields of pure this compound, making it a reliable source for scientific research.
Applications De Recherche Scientifique
2-(N-cyclohexylmethylsulfonamido)-N-(4-methylbenzyl)acetamide has been studied for its potential use in the treatment of various conditions such as neuropathic pain, epilepsy, and anxiety. In a study conducted on rats, this compound was found to have a significant antinociceptive effect, making it a potential candidate for the treatment of neuropathic pain. Additionally, this compound has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. Furthermore, this compound has been found to have anxiolytic effects, which makes it a possible treatment for anxiety disorders.
Propriétés
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14-8-10-15(11-9-14)12-18-17(20)13-19(23(2,21)22)16-6-4-3-5-7-16/h8-11,16H,3-7,12-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIZPNYBHJDYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Methylamino)-1-phenyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B7696070.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7696077.png)










